molecular formula C22H14F5N7 B11669101 6-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11669101
M. Wt: 471.4 g/mol
InChI Key: PERODCLXLMFLJT-IPBVOBEMSA-N
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Description

6-[(2E)-2-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine core substituted with phenyl groups and a hydrazone linkage to a pentafluorophenyl moiety. Its distinctive structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 2,3,4,5,6-pentafluorobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Triazine Core Formation: The hydrazone intermediate is then reacted with 2,4-diphenyl-1,3,5-triazine under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.

    Reduction: Reduction reactions can also occur, potentially affecting the triazine core or the phenyl groups.

    Substitution: The pentafluorophenyl moiety can participate in substitution reactions, especially nucleophilic aromatic substitution due to the electron-withdrawing fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the hydrazone linkage, while substitution reactions can introduce various functional groups into the pentafluorophenyl ring.

Scientific Research Applications

6-[(2E)-2-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pentafluorophenyl moiety can engage in strong interactions with electron-rich sites, while the triazine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2E)-2-[(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its combination of a triazine core and a pentafluorophenyl moiety, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C22H14F5N7

Molecular Weight

471.4 g/mol

IUPAC Name

2-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H14F5N7/c23-15-14(16(24)18(26)19(27)17(15)25)11-28-34-22-32-20(29-12-7-3-1-4-8-12)31-21(33-22)30-13-9-5-2-6-10-13/h1-11H,(H3,29,30,31,32,33,34)/b28-11+

InChI Key

PERODCLXLMFLJT-IPBVOBEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C(=C(C(=C3F)F)F)F)F)NC4=CC=CC=C4

Origin of Product

United States

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